塞托瑞克森(盐酸盐)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Seltorexant, also known by its developmental code names MIN-202 and JNJ-42847922, is an orexin antagonist medication which is under development for the treatment of depression and insomnia . It is a selective antagonist of the orexin OX2 receptor . The medication is taken orally . As of February 2022, seltorexant is in phase 3 clinical trials for treatment of major depressive disorder (MDD) and phase 2 trials for treatment of insomnia .
Synthesis Analysis
The synthesis of Seltorexant involves a key (3 + 2) cycloaddition reaction that occurs only at very high temperatures (>250 °C) . An exploratory process development of such a challenging high-temperature cycloaddition was demonstrated in a continuous flow process .Molecular Structure Analysis
Seltorexant has a molecular formula of C21H22FN7O . It is a small-molecule compound and is structurally related to other clinically used orexin receptor antagonists .Chemical Reactions Analysis
Seltorexant is metabolized by the cytochrome P450 enzyme CYP3A4 . It is an orally active, high-affinity, and selective OX2R antagonist .Physical And Chemical Properties Analysis
Seltorexant is a small-molecule compound . It crosses the blood-brain barrier and quickly occupies OX2R binding sites in the rat brain .科学研究应用
1. 非精神科个体的失眠症治疗
塞托瑞克森是一种选择性食欲素-2 受体拮抗剂,已对其对无精神病合并症的失眠症患者睡眠效率的影响进行了研究。在一项随机的 2 期研究中,发现与安慰剂相比,塞托瑞克森增加了睡眠效率和总睡眠时间,同时减少了睡眠潜伏期和睡眠发作后的清醒时间 (de Boer 等人,2018)。
2. 重度抑郁症的抗抑郁和促进睡眠作用
研究表明,塞托瑞克森可以有效减轻重度抑郁症 (MDD) 的症状并改善睡眠。一项研究表明,核心抑郁症状和睡眠脑电图功率显着改善,表明既具有抗抑郁功效,又具有促进睡眠的作用 (Recourt 等人,2019)。
3. 重度抑郁症的辅助治疗
塞托瑞克森还被评估为对其他抗抑郁药反应不足的重度抑郁症患者的辅助治疗。它对抑郁症状表现出临床意义上的减少,尤其是在睡眠障碍患者中,表明其作为辅助治疗的潜力 (Savitz 等人,2021)。
4. 对驾驶性能的影响
一项研究检查了塞托瑞克森对驾驶性能的影响,发现其客观影响比佐匹克隆更短暂,并且驾驶性能在给药后 4-6 小时基本恢复正常。这表明其在服用后关于驾驶安全方面具有作为更安全选择的潜力 (Brooks 等人,2021)。
5. 改善抗抑郁药治疗的持续性失眠症患者的睡眠
在抗抑郁药治疗的持续性失眠重度抑郁症患者中,塞托瑞克森表现出客观睡眠参数的显着改善和情绪改善的趋势。这将塞托瑞克森定位为该患者群体的失眠症的潜在治疗选择 (Brooks 等人,2019)。
作用机制
未来方向
Seltorexant is currently in advanced clinical development for treating depression, where it is thought to be effective by improving sleep . It is being tested to treat agitation and aggression in people with Alzheimer’s Disease . In May 2022, Janssen began a Phase 2 trial of seltorexant in 86 people with probable Alzheimer’s disease and significant agitation or aggression .
属性
IUPAC Name |
[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN7O.ClH/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29;/h3-8,15-16H,9-12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILZQJZQERNISU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。